3-Tosyloxy-4-benzyloxybenzyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

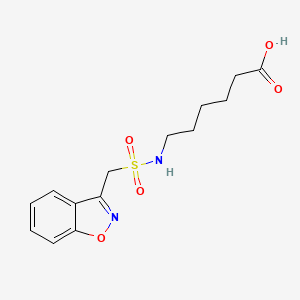

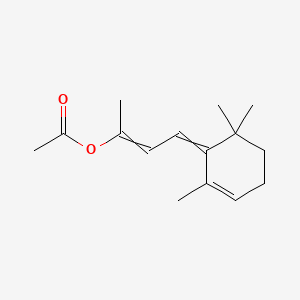

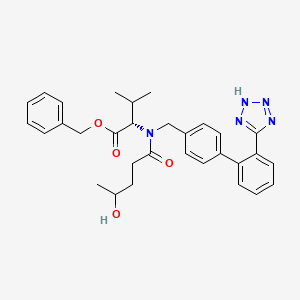

“3-Tosyloxy-4-benzyloxybenzyl Cyanide” is a chemical compound with the molecular formula C22H19NO4S and a molecular weight of 393.46 . It appears as a brown solid .

Molecular Structure Analysis

The molecular structure of “3-Tosyloxy-4-benzyloxybenzyl Cyanide” consists of 22 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

“3-Tosyloxy-4-benzyloxybenzyl Cyanide” is a brown solid . Its molecular weight is 393.46 and its molecular formula is C22H19NO4S .

Wissenschaftliche Forschungsanwendungen

Green Methodology in Benzoylation

One study discusses the use of benzoyl cyanide in an ionic liquid as a 'green' and mild alternative to the conventional pyridine-benzoyl chloride system for the efficient and selective benzoylation of nucleosides. This approach, indicative of the broader utility of benzoyl cyanide derivatives in synthetic chemistry, highlights the versatility of such systems in benzoylation reactions under environmentally benign conditions (Prasad et al., 2005).

Glycogen Phosphorylase Inhibitors

Another application is found in the development of glycogen phosphorylase inhibitors, where benzyl- and benzoyl-protected β-D-glucopyranosyl cyanides were used to afford amidoximes, which upon further cyclization yielded 5-substituted 3-C-β-D-glucopyranosyl-1,2,4-oxadiazoles. These compounds were evaluated for their inhibitory activity against glycogen phosphorylase, a target for metabolic disorder treatments (Benltifa et al., 2006).

Fluorescence Sensors for Cyanide Detection

Research into the detection of cyanide ions, which are harmful to human health and the environment, has led to the development of fluorescence sensors. A study reports the creation of a benzothiazole-based sensor for the fluorescence detection of CN−, demonstrating its high selectivity, sensitivity, and practical applications in real-time environmental water samples and living cells (Jothi et al., 2022).

Bioactive Compound Synthesis

Benzyl cyanide derivatives have been utilized in the synthesis of bioactive compounds, such as 3-hydroxyisoindolin-1-one derivatives, highlighting the potential of these cyanides in medicinal chemistry. This method involves a novel pathway that includes carbon degradation followed by ring contraction, showcasing the structural diversity attainable with these reagents (Kavala et al., 2020).

Material Science and Imaging Applications

In material science and bioengineering, cyanine dyes encapsulated in dendronized polymers have been studied for their improved stability, selectivity, and non-toxicity, paving the way for their use in optical imaging and cellular internalization. This work illustrates the intersection of chemistry and materials science in creating functional materials for biological applications (Kumar et al., 2018).

Eigenschaften

IUPAC Name |

[5-(cyanomethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-17-7-10-20(11-8-17)28(24,25)27-22-15-18(13-14-23)9-12-21(22)26-16-19-5-3-2-4-6-19/h2-12,15H,13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOPMHYXJZPWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CC#N)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652682 |

Source

|

| Record name | 2-(Benzyloxy)-5-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tosyloxy-4-benzyloxybenzyl cyanide | |

CAS RN |

65615-26-1 |

Source

|

| Record name | 3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-5-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)